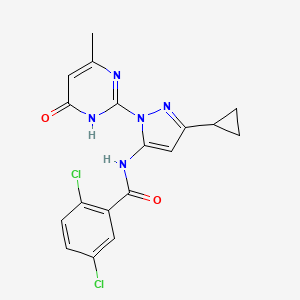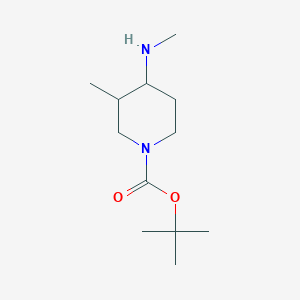
Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is characterized by the presence of a piperidine ring, a common structural motif in medicinal chemistry, which is substituted with tert-butyl and methyl groups, as well as a methylamino group. This compound is involved in the synthesis of protein kinase inhibitors, nociceptin antagonists, and other biologically active compounds .
Synthesis Analysis
The synthesis of tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate derivatives has been achieved through various methods. One approach involves an asymmetric synthesis starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, yielding the compound with high enantiomeric excess, suggesting potential for industrial application due to the mild conditions and high yields . Another method includes diastereoselective reduction and efficient isomerization steps, which have been proven suitable for large-scale operations . Additionally, a modified Bruylants approach has been used to prepare sterically congested piperazine derivatives with this core structure .
Molecular Structure Analysis
The molecular structure of tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction studies. For instance, the crystal structure of a related compound was determined to crystallize in the monoclinic system with specific unit cell parameters, and the molecules were linked through weak intermolecular interactions and aromatic π–π stacking interactions . Another study reported the crystal structure of a derivative with two independent molecules in the asymmetric unit, with the piperazine ring adopting a chair conformation .
Chemical Reactions Analysis
The tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate scaffold is versatile in chemical reactions. It has been used in condensation reactions to synthesize oxadiazole derivatives , amination reactions to produce benziimidazole intermediates , and coupling with aromatic aldehydes to afford Schiff base compounds . These reactions demonstrate the compound's utility as an intermediate in the synthesis of a wide range of chemical entities with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate derivatives are closely related to their molecular structure. The presence of tert-butyl and piperazine groups contributes to the steric bulk and influences the compound's reactivity and solubility. The molecular and crystal structures, stabilized by hydrogen bonding and other non-covalent interactions, are crucial for understanding the compound's behavior in different environments and its suitability for further chemical modifications .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Pharmaceutical Intermediates
Efficient Asymmetric Synthesis : An efficient method for asymmetric synthesis of a related compound, serving as a useful intermediate in the synthesis of nociceptin antagonists, was developed. This synthesis involves diastereoselective reduction and efficient isomerization steps, showcasing the compound's utility in producing enantiomerically pure pharmaceutical intermediates (H. Jona et al., 2009).
Key Intermediate for Vandetanib : A compound closely related to Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate was synthesized as a key intermediate for Vandetanib, an anti-cancer drug. This synthesis highlights the role of such compounds in the pharmaceutical industry, particularly in cancer treatment (Min Wang et al., 2015).
Synthesis of Biologically Active Compounds
Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized from a compound structurally similar to Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate. This synthesis underscores the importance of such intermediates in the development of novel anticancer agents (Binliang Zhang et al., 2018).
Crizotinib Intermediate : Another study focused on synthesizing Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of Crizotinib. This work demonstrates the compound's utility in the synthesis of biologically active molecules, specifically in the development of treatments for cancer (D. Kong et al., 2016).
Novel Synthetic Methods and Chemical Properties
Synthesis of Enantiopure Derivatives : Research on the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor related to Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate showcases the versatility of this compound in synthesizing enantiopure derivatives for pharmaceutical applications (J. Marin et al., 2004).
Fluoroalkyl-Substituted Pyrazoles : A study involving the acylation of a related tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides for the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale further illustrates the compound's application in the development of novel synthetic methods (Rustam T. Iminov et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-8-14(7-6-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBGCEIHJGURNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-methyl-4-(methylamino)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-Carbamoyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2517635.png)

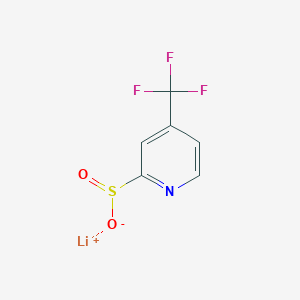

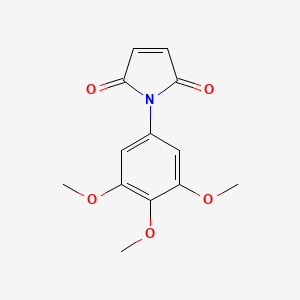

![1-[2-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]indole-3-carbaldehyde](/img/structure/B2517646.png)
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517649.png)
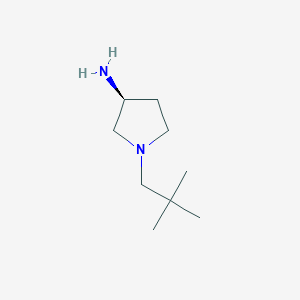
![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2517652.png)

![N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2517656.png)
